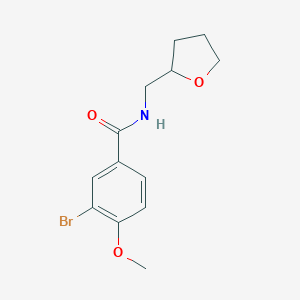
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C13H16BrNO3 It is characterized by the presence of a bromine atom, a methoxy group, and a tetrahydrofuran-2-ylmethyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide typically involves the following steps:
Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Amidation: The final step involves the formation of the amide bond by reacting the brominated and methoxylated benzene derivative with tetrahydrofuran-2-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 3-bromo-4-formyl-N-(tetrahydrofuran-2-ylmethyl)benzamide.
Reduction: Formation of 4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may facilitate binding to active sites, while the tetrahydrofuran-2-ylmethyl group can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-bromo-4-methoxybenzamide: Lacks the tetrahydrofuran-2-ylmethyl group, which may affect its solubility and binding properties.
4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the bromine atom, which may influence its reactivity and biological activity.
3-bromo-N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the methoxy group, which may alter its electronic properties and interactions.
Uniqueness
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide is unique due to the combination of the bromine atom, methoxy group, and tetrahydrofuran-2-ylmethyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.
属性
分子式 |
C13H16BrNO3 |
|---|---|
分子量 |
314.17 g/mol |
IUPAC 名称 |
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H16BrNO3/c1-17-12-5-4-9(7-11(12)14)13(16)15-8-10-3-2-6-18-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,15,16) |
InChI 键 |
IPSYVIKUJIOJLT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)Br |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















